{6-methylspiro[2.5]octan-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-methylspiro[25]octan-6-yl}methanol is a chemical compound with the molecular formula C10H18O It is characterized by a spiro structure, which means that two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-methylspiro[2.5]octan-6-yl}methanol typically involves the formation of the spiro structure through cyclization reactions. One common method is the reaction of a suitable precursor with a reagent that induces cyclization, such as a strong acid or base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{6-methylspiro[2.5]octan-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
{6-methylspiro[2.5]octan-6-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6-methylspiro[2.5]octan-6-yl}methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The spiro structure may also play a role in its unique reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but different ring sizes and functional groups.
Spiro cyclopropanes: These compounds feature a cyclopropane ring connected to another ring, similar to the spiro structure of {6-methylspiro[2.5]octan-6-yl}methanol.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other spiro compounds.
Properties
CAS No. |
1629066-25-6 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.